Ramipril-d5

Description

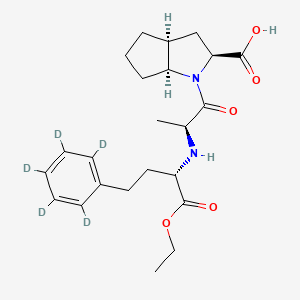

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-TUKWJDQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676129 | |

| Record name | (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132661-86-9 | |

| Record name | (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Ramipril-d5

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Ramipril-d5, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental characteristics, analytical methodologies, and its role in understanding the mechanism of action of its non-deuterated counterpart, Ramipril.

Core Physical and Chemical Properties

Ramipril-d5 is a deuterated analog of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] The strategic replacement of five hydrogen atoms with deuterium on the phenyl ring results in a mass-differentiated compound ideal for use as an internal standard in quantitative analyses by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[1][3][4] This isotopic labeling maintains virtually identical chemical behavior to Ramipril.[3]

Quantitative Data Summary

The key physical and chemical properties of Ramipril-d5 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₇D₅N₂O₅ | [3][4][5] |

| Molecular Weight | 421.54 g/mol | [3][5] |

| CAS Number | 1132661-86-9 | [3][4][5] |

| Appearance | White Solid | [2] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [4] |

| Storage Temperature | -20°C | [5] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat.[6][7][8] Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[7][9] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[7][10]

By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II.[7][11] Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[10][11][12] The inhibition of angiotensin II formation leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in a decrease in blood pressure.[10][11]

ACE, also known as kininase II, is responsible for the breakdown of bradykinin, a vasodilator.[6][7][9] Inhibition of ACE leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect of Ramipril.[7][11]

Experimental Protocols

Synthesis of Ramipril

While specific synthesis protocols for Ramipril-d5 are proprietary, the general synthesis of Ramipril involves a multi-step process. A common approach is the coupling of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine. This is typically followed by debenzylation to yield Ramipril. For Ramipril-d5, a deuterated phenyl-containing starting material would be used in the synthesis.

A generalized synthetic scheme involves:

-

Coupling Reaction: The two key intermediates are coupled using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an inert organic solvent like dichloromethane or ethyl acetate at room temperature.

-

Purification: The resulting intermediate, benzyl ramipril, is purified to remove by-products, such as dicyclohexylurea.

-

Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, to yield the final Ramipril product.

Bioanalytical Method for Quantification of Ramipril using Ramipril-d5

Ramipril-d5 is frequently used as an internal standard for the accurate quantification of Ramipril in biological matrices such as human plasma. A validated liquid chromatography-mass spectrometry (LC-MS) method is a common approach.[13]

Objective: To determine the concentration of Ramipril in human plasma.

Materials:

-

Analytes: Ramipril and Ramipril-d5 (internal standard).

-

Reagents: Methanol, ammonium chloride, acetic acid, analyte-free human plasma.

-

Equipment: HPLC system coupled with a mass spectrometer, analytical column (e.g., ACE C8, 50 mm x 4.6 mm, 5µm), autosampler, centrifuge.

Protocol:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of Ramipril and Ramipril-d5 in methanol.

-

Prepare a series of calibration standards by spiking analyte-free human plasma with known concentrations of Ramipril (e.g., 0.2 to 20.0 ng/mL).[13]

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard solution (Ramipril-d5).

-

Add a protein precipitating agent, such as methanol.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a reconstitution solution (e.g., water:methanol (80:20, v/v) + 1% acetic acid).[13]

-

-

LC-MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Utilize an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Monitor the specific mass-to-charge ratio (m/z) transitions for Ramipril and Ramipril-d5.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ramipril to Ramipril-d5 against the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of Ramipril in the unknown samples.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ramipril-d5 (1132661-86-9) for sale [vulcanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Ramipril-d5 (Major) | CAS 1132661-86-9 | LGC Standards [lgcstandards.com]

- 6. Ramipril - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

- 10. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Ramipril? [synapse.patsnap.com]

- 12. Ramipril (Altace): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. alliedacademies.org [alliedacademies.org]

A Technical Guide to the Mechanism of Action of Ramipril-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of Ramipril-d5's function as an internal standard in bioanalytical assays. It covers the pharmacological mechanism of the parent compound, Ramipril, the fundamental principles of using stable isotope-labeled internal standards, and detailed experimental protocols for its application in quantitative analysis.

Pharmacological Context: The Mechanism of Action of Ramipril

To appreciate the analytical need for precise Ramipril quantification, it is essential to first understand its pharmacological role. Ramipril is a prodrug that is converted in the liver to its active metabolite, ramiprilat.[1][2][3][4] Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[1][3][5]

The RAAS cascade begins when renin is released from the kidneys, cleaving angiotensinogen to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[1][2][5] Angiotensin II exerts its effects by binding to AT₁ receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and other effects that elevate blood pressure.[1][5]

By competitively inhibiting ACE, ramiprilat blocks the formation of angiotensin II, resulting in vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2][6] This mechanism makes Ramipril an effective medication for hypertension and heart failure.[3][6]

Figure 1: Mechanism of Action of Ramiprilat within the RAAS pathway.

The Core Principle: Ramipril-d5 as an Internal Standard

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), numerous sources of variability can compromise accuracy and precision. These include inconsistencies in sample extraction, injection volume, and ionization efficiency (ion suppression or enhancement) in the mass spectrometer.[7][8][9]

An internal standard (IS) is a compound with physicochemical properties very similar to the analyte, which is added at a constant, known concentration to all samples, calibrators, and quality controls.[7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Ramipril-d5.[7][9]

Ramipril-d5 is structurally identical to Ramipril, except that five hydrogen atoms have been replaced with their stable, heavier isotope, deuterium.[10][11] This modification makes it chemically and physically indistinguishable from Ramipril during sample preparation and chromatographic separation, meaning it experiences the same degree of loss during extraction and the same response to matrix effects.[7][9] However, due to its increased mass, it is easily differentiated by the mass spectrometer.

The quantification is not based on the absolute signal of Ramipril, but on the ratio of the Ramipril signal to the Ramipril-d5 signal. Since both are affected proportionally by experimental variations, their ratio remains constant and directly correlates with the true concentration of Ramipril.[8]

Figure 2: Logical workflow demonstrating how an internal standard corrects for variability.

Experimental Protocol: Quantifying Ramipril in Human Plasma

This section outlines a typical bioanalytical method for the simultaneous quantification of Ramipril and its active metabolite, ramiprilat, in human plasma using Ramipril-d5 as the internal standard for Ramipril.

3.1. Materials and Reagents

-

Reference Standards: Ramipril, Ramiprilat

-

Internal Standard: Ramipril-d5

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Acetate, Deionized Water

-

Human Plasma (with K₂EDTA as anticoagulant)

3.2. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples to room temperature.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (containing Ramipril-d5 in methanol) to each tube and vortex briefly.

-

To precipitate proteins, add 300 µL of acetonitrile.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).[12]

-

Vortex to ensure complete dissolution and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.[13]

Figure 3: A typical experimental workflow for sample preparation.

Data Presentation: System Parameters and Performance

The success of the method is defined by its validation parameters, which demonstrate its reliability. The core of the analysis relies on the mass spectrometer's ability to selectively monitor the parent and product ions for both the analyte and the internal standard.

Table 1: Mass Spectrometry Parameters

This table presents typical mass-to-charge ratio (m/z) transitions used in Multiple Reaction Monitoring (MRM) mode for the detection of Ramipril and its deuterated internal standard.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode |

| Ramipril | 417.2 | 234.1 | Positive ESI[14] |

| Ramipril-d5 | 422.2 | 234.1 | Positive ESI |

Note: The exact m/z for Ramipril-d5 can vary based on the position and number of deuterium atoms. A d5 variant on the phenyl ring is common. The product ion often remains the same as it represents a common fragment after the loss of the deuterated portion.

Table 2: Bioanalytical Method Validation Summary

This table summarizes typical performance characteristics for a validated LC-MS/MS method for Ramipril quantification in human plasma.

| Parameter | Typical Value |

| Linearity Range | 0.2 - 80 ng/mL[15] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[15] |

| Inter-day Accuracy (% Bias) | Within ±15% |

| Inter-day Precision (% CV) | < 15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal / Compensated by IS |

Conclusion

Ramipril-d5 serves as the gold standard internal standard for the bioanalysis of Ramipril. Its mechanism of action is not pharmacological but analytical; by mimicking the behavior of the unlabeled drug throughout the experimental process, it allows for the correction of inevitable procedural variations. The use of Ramipril-d5 enables researchers and clinicians to achieve the high levels of accuracy, precision, and robustness required for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions, ensuring reliable data for critical drug development and clinical decisions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ramipril - Wikipedia [en.wikipedia.org]

- 3. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ramipril (Altace): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. alliedacademies.org [alliedacademies.org]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of Ramipril-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ramipril-d5. As a deuterated analog of Ramipril, Ramipril-d5 is primarily utilized as an internal standard for the quantification of Ramipril in biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. Understanding its stability is critical for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can enhance metabolic stability by strengthening C-H bonds, potentially leading to a longer half-life, though the fundamental degradation pathways often remain similar to the parent compound[][4][5].

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of Ramipril-d5. The following table summarizes the recommended storage conditions based on supplier datasheets. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for long-term use.

| Parameter | Condition | Duration | Source |

| Long-Term Storage (Solid) | -20°C | ≥ 4 years | [1][6][7] |

| Stock Solution Storage | -80°C | Up to 6 months | [8] |

| -20°C | Up to 1 month | [8] | |

| Shipping | Room Temperature | Varies | [1][6][7] |

Note: It is recommended to aliquot stock solutions to prevent inactivation from repeated freeze-thaw cycles[8].

Stability Profile and Degradation Pathways

Ramipril-d5's stability is influenced by environmental factors such as temperature, humidity, and pH. While specific stability studies on the deuterated form are not extensively published, the degradation profile of Ramipril serves as a strong indicator of its stability characteristics. Ramipril is known to be sensitive to moisture, heat, and physical or chemical stress[9][10][11].

The primary degradation pathways for Ramipril, and by extension Ramipril-d5, are:

-

Hydrolysis: The ester group of Ramipril can be hydrolyzed to form its active metabolite, Ramiprilat (the diacid form). This is a key metabolic conversion in vivo but is considered a degradation pathway in vitro and during storage[11][12][13]. Alkaline conditions significantly accelerate this degradation[12][14].

-

Intramolecular Cyclization: Ramipril can undergo internal cyclization to form Ramipril-diketopiperazine (DKP), an inactive impurity[9][12][15]. This degradation is favored under dry heat and in acidic to neutral pH conditions[14][15].

The deuteration in Ramipril-d5 is on the phenyl ring, which is not directly involved in these degradation reactions[2]. Therefore, the pathways are expected to be identical to those of unlabeled Ramipril.

Caption: Degradation pathways of Ramipril-d5.

Experimental Protocols

While specific protocols for Ramipril-d5 are proprietary, a representative stability-indicating method can be designed based on established methods for Ramipril. The following outlines a typical experimental protocol for a forced degradation study.

Objective

To assess the stability of Ramipril-d5 under various stress conditions and identify potential degradation products.

Materials and Methods

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)[11][16][17].

-

Chromatographic Conditions (Example):

Forced Degradation Study Protocol

A stock solution of Ramipril-d5 is prepared in a suitable solvent (e.g., methanol or acetonitrile)[11][18]. This solution is then subjected to the following stress conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a controlled temperature (e.g., 70°C) for a specified period[10]. Neutralize the sample before injection.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature[10][14]. The reaction is often rapid. Neutralize the sample before injection.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature[10].

-

Thermal Degradation (Solid State): Expose the solid Ramipril-d5 powder to dry heat (e.g., 90-100°C) for several hours[11][15]. Dissolve the sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber. Note: Studies suggest Ramipril is relatively stable under photolysis[10].

Samples are collected at various time points, and the percentage of remaining Ramipril-d5 and the formation of degradation products are monitored by HPLC.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ramipril-d5 (1132661-86-9) for sale [vulcanchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. Ramipril-d5 (Major) | CAS 1132661-86-9 | LGC Standards [lgcstandards.com]

- 7. sussex-research.com [sussex-research.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]

- 13. SMPDB [smpdb.ca]

- 14. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijrpc.com [ijrpc.com]

- 17. researchgate.net [researchgate.net]

- 18. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Ramipril-d5: A Technical Guide to its Significance and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of isotopic purity in the deuterated angiotensin-converting enzyme (ACE) inhibitor, Ramipril-d5. As a vital internal standard in bioanalytical studies, the precise characterization of its isotopic composition is paramount for generating accurate and reproducible pharmacokinetic and bioequivalence data. This document provides a comprehensive overview of the significance of isotopic purity, methods for its determination, and the mechanistic pathway of its non-labeled counterpart, Ramipril.

The Significance of Isotopic Purity in Deuterated Standards

Deuterium-labeled compounds, such as Ramipril-d5, are indispensable tools in modern drug development.[1] Their primary application is as internal standards for quantitative analysis by mass spectrometry (MS) in bioanalytical studies.[2] The underlying principle is that a deuterated standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. This mass difference allows for its distinct detection by a mass spectrometer, enabling it to be spiked into a biological sample at a known concentration to account for variations in sample preparation and instrument response.

The accuracy of this quantification is directly dependent on the isotopic purity of the deuterated standard.[3] High isotopic purity, typically exceeding 99%, is crucial to ensure that the internal standard's signal does not suffer from interference from the unlabeled analyte and vice versa.[2] In essence, a well-characterized isotopic distribution minimizes cross-signal contribution, leading to a more accurate and reliable determination of the drug's concentration in biological matrices.

Ramipril-d5 is specifically used as an internal standard for the quantification of Ramipril, a widely prescribed medication for hypertension and heart failure.[2] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is well-documented for the determination of Ramipril and its active metabolite, Ramiprilat, in human plasma.

Data Presentation: Isotopic Purity of Ramipril-d5

The isotopic purity of Ramipril-d5 is a measure of the percentage of Ramipril molecules that contain the desired number of deuterium atoms (in this case, five). Commercially available Ramipril-d5 typically has an isotopic purity of ≥99% for the deuterated forms (d1-d5). The isotopic distribution, or the relative abundance of each deuterated species (d0 to d5), is a critical parameter. While specific batch data is often proprietary, a representative isotopic distribution for a high-purity Ramipril-d5 standard is presented in Table 1.

| Isotopic Species | Number of Deuterium Atoms | Representative Abundance (%) |

| d0 (unlabeled) | 0 | < 0.1 |

| d1 | 1 | < 0.1 |

| d2 | 2 | < 0.2 |

| d3 | 3 | < 0.5 |

| d4 | 4 | 2.0 - 4.0 |

| d5 | 5 | > 95.0 |

Table 1: Representative Isotopic Distribution of High-Purity Ramipril-d5.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like Ramipril-d5 relies on high-resolution analytical techniques capable of distinguishing between isotopologues. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (LC-HRMS) Method

Objective: To determine the isotopic distribution of Ramipril-d5 by separating and quantifying the different isotopologues based on their mass-to-charge ratio (m/z).

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or Time-of-Flight)

Reagents and Materials:

-

Ramipril-d5 reference standard

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (or other suitable mobile phase additive)

Procedure:

-

Sample Preparation: Prepare a stock solution of Ramipril-d5 in methanol at a concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase composition to a working concentration suitable for HRMS analysis (e.g., 1 µg/mL).

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution may be used to ensure the separation of Ramipril-d5 from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.

-

Scan Range: A narrow scan range around the expected m/z of Ramipril-d5 and its isotopologues.

-

Data Acquisition: Acquire full scan mass spectra.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment by comparing the integrals of proton signals in the deuterated and non-deuterated Ramipril.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

-

Ramipril-d5 reference standard.

-

Non-deuterated Ramipril reference standard.

-

Deuterated solvent (e.g., Chloroform-d, Methanol-d4).

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the Ramipril-d5 and non-deuterated Ramipril standards in the same deuterated solvent to prepare solutions of known concentrations.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum for both the deuterated and non-deuterated samples under identical experimental conditions.

-

Pay close attention to the signals corresponding to the protons that are expected to be replaced by deuterium in Ramipril-d5.

-

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectra.

-

Compare the integral of a signal from a non-deuterated position (which should be the same in both spectra) to the integral of a signal from a deuterated position in the Ramipril-d5 spectrum.

-

The reduction in the integral of the latter signal corresponds to the degree of deuteration at that position.

-

-

²H NMR Acquisition (Optional but Recommended):

-

Acquire a ²H NMR spectrum of the Ramipril-d5 sample.

-

The presence of signals in the ²H spectrum confirms the incorporation of deuterium and can help to verify the labeling positions.

-

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Ramipril's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Ramipril is a prodrug that is converted in the body to its active metabolite, Ramiprilat. Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. The following diagram illustrates the RAAS pathway and the point of inhibition by Ramiprilat.

Caption: Ramipril's inhibition of ACE in the RAAS pathway.

Experimental Workflow for Isotopic Purity Analysis

The logical flow for determining the isotopic purity of Ramipril-d5 involves a combination of chromatographic separation and high-resolution mass analysis.

Caption: Workflow for LC-HRMS based isotopic purity analysis.

References

Literature review of Ramipril-d5 in scientific research

An In-depth Technical Guide to Ramipril-d5 in Scientific Research

Introduction

Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension, congestive heart failure, and to reduce the risk of cardiovascular events like myocardial infarction and stroke.[1][2] It functions as a prodrug, meaning it is metabolized in the liver into its active form, ramiprilat.[3][4] Ramiprilat is a powerful inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[1]

In the realm of pharmaceutical research and clinical analysis, the accurate quantification of drugs like ramipril in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. To achieve the necessary precision and accuracy, stable isotope-labeled internal standards are employed. Ramipril-d5 is the deuterium-labeled analog of ramipril, containing five deuterium atoms.[5] It is chemically identical to ramipril but has a higher molecular weight, allowing it to be distinguished by mass spectrometry. Its primary role is to serve as an internal standard for the quantification of ramipril in biological samples, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] The similar physicochemical properties and extraction recovery to the unlabeled drug ensure that it can correct for variations during sample preparation and analysis, leading to highly reliable data.[8]

Physicochemical Properties of Ramipril-d5

The fundamental properties of Ramipril-d5 are summarized below. This data is essential for its use as a reference standard in analytical chemistry.

| Property | Value | References |

| Chemical Name | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid | [5][9] |

| Synonyms | Altace-d5, HOE-498-d5 | [5][9] |

| CAS Number | 1132661-86-9 | [5][6] |

| Molecular Formula | C₂₃H₂₇D₅N₂O₅ | [7][9] |

| Molecular Weight | 421.54 g/mol | [5] |

| Appearance | White Solid | [5] |

| Storage | -20°C or 2-8°C Refrigerator | [5][7] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) | [7] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Ramipril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). As a prodrug, it is first hydrolyzed in the liver to its active metabolite, ramiprilat.[3] Ramiprilat then competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[1] The reduction in angiotensin II levels leads to vasodilation (widening of blood vessels) and decreased aldosterone secretion, which in turn reduces sodium and water retention. This combined action results in a lowering of blood pressure.[10] ACE is also responsible for the breakdown of bradykinin, a vasodilator; its inhibition by ramiprilat increases bradykinin levels, further contributing to the antihypertensive effect.[1]

Pharmacokinetics of Ramipril

Understanding the pharmacokinetic profile of ramipril is essential for designing analytical studies. Ramipril-d5 is used to accurately measure ramipril concentrations at various time points to determine these parameters.

| Parameter | Description | Value | References |

| Absorption | Rapidly absorbed after oral administration. | Peak plasma concentration (Tmax): within 1 hour. Bioavailability: 50-60%. | [3][10] |

| Distribution | Binds to plasma proteins. | Ramipril protein binding: ~73%. Ramiprilat protein binding: ~56%. | [3][10] |

| Metabolism | Converted in the liver to its active diacid metabolite, ramiprilat. | Ramiprilat Tmax: 2-4 hours after intake. | [3][4] |

| Elimination | Triphasic decline in plasma concentrations of ramiprilat. | Half-life (ramiprilat): 13-17 hours (for 5-10 mg doses). Terminal half-life: >50 hours. | [3] |

| Excretion | Primarily excreted via urine and feces. | ~60% in urine, ~40% in feces. | [3][10] |

Application of Ramipril-d5 in Bioanalysis

Ramipril-d5 is the preferred internal standard for the quantification of ramipril in biological matrices like human plasma. Its use in LC-MS/MS methods is well-documented for bioequivalence and pharmacokinetic studies.

Experimental Workflow

The typical workflow for analyzing ramipril in plasma using Ramipril-d5 involves sample preparation, chromatographic separation, and mass spectrometric detection. The process ensures that any loss of analyte during preparation is accounted for by a proportional loss of the internal standard.

Quantitative Data from Cited Methods

The following table summarizes the performance characteristics of a validated LC-MS/MS method that uses Ramipril-d5 for the simultaneous quantification of ramipril and hydrochlorothiazide.

| Parameter | Ramipril | Reference |

| Analytical Method | LC-MS/MS | [8] |

| Internal Standard | Ramipril-d5 | [8] |

| Matrix | Human Plasma | [8] |

| Linearity Range | 0.2 - 20.0 ng/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [8] |

| Precision and Accuracy | Within acceptable limits as per EMA guidelines | [8] |

Note: Other cited studies used different internal standards but achieved similar performance, with LLOQs for ramipril typically around 0.5-1.0 ng/mL and linear ranges extending to 50-100 ng/mL.[4][11][12]

Detailed Experimental Protocols

A detailed methodology is crucial for replicating bioanalytical assays. The following protocol is based on a validated LC-MS/MS method for the simultaneous determination of Ramipril and Hydrochlorothiazide using Ramipril-d5.[8]

Preparation of Solutions

-

Standard Stock Solutions: Prepare individual stock solutions of ramipril in a suitable solvent like methanol.

-

Internal Standard Spiking Solution: Prepare a solution of Ramipril-d5 in methanol at a concentration of 5.0 ng/mL.[8]

-

Calibration Curve Standards: Add standard stock solutions of ramipril to analyte-free human plasma to achieve final concentrations ranging from 0.2 to 20.0 ng/mL.[8]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)

-

Pipette a specific volume of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add the Ramipril-d5 internal standard spiking solution.

-

Add a protein precipitating agent (e.g., methanol or acetonitrile).

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tubes at high speed to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean tube or vial for analysis.

-

If necessary, evaporate the supernatant and reconstitute the residue in the mobile phase to enhance sensitivity. The cited method used a reconstitution solution of water:methanol (80:20%, v/v) + 1% acetic acid.[8]

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Analytical Column: ACE C8 (50 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient elution system consisting of 0.25 mM ammonium chloride (pH 3.6) and methanol.[8]

-

Flow Rate: 0.60 to 0.80 mL/min.[8]

-

Injection Volume: 5 µL.[8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for ramipril and Ramipril-d5 are monitored. For example, a common transition for ramipril is m/z 417.3 → 234.3.[11] Ramipril-d5 would have a precursor ion at approximately m/z 422.3.

Conclusion

Ramipril-d5 is an indispensable tool in modern bioanalytical chemistry, serving as the gold standard for the quantification of ramipril in complex biological matrices. Its use as an internal standard in LC-MS/MS assays corrects for variability during sample processing and analysis, ensuring the generation of highly accurate and precise data. This level of reliability is critical for pharmacokinetic profiling, clinical trials, and regulatory submissions, ultimately contributing to the safe and effective therapeutic use of ramipril. The detailed protocols and established quantitative performance underscore its central role in pharmaceutical research and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ramipril. An updated review of its therapeutic use in essential hypertension and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. ijpsonline.com [ijpsonline.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. alliedacademies.org [alliedacademies.org]

- 9. sussex-research.com [sussex-research.com]

- 10. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Bioanalysis of Ramipril in Human Plasma by LC-MS/MS using Ramipril-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ramipril in human plasma. The method utilizes Ramipril-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation technique, making it suitable for high-throughput pharmacokinetic studies. The chromatographic separation is achieved on a C18 column with a gradient elution, providing excellent peak shape and resolution. The method was validated according to established bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.

Introduction

Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, Ramiprilat.[2][3] Accurate measurement of Ramipril concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a reliable LC-MS/MS method for the quantification of Ramipril in human plasma, employing Ramipril-d5 as the internal standard to correct for matrix effects and variability during sample processing.

Experimental Protocols

Materials and Reagents

-

Analytes: Ramipril (≥99% purity), Ramipril-d5 (IS, ≥99% purity)

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (18.2 MΩ·cm)

-

Chemicals: Ammonium Chloride (≥99.00%), Formic Acid (LC-MS grade)

-

Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

Standard Solutions Preparation

-

Primary Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of Ramipril and Ramipril-d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Ramipril stock solution in a 50:50 (v/v) methanol:water mixture to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the Ramipril-d5 primary stock solution with methanol to achieve a final concentration of 5.0 ng/mL.[1]

Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 200 µL of human plasma (blank, CC standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of the IS working solution (5.0 ng/mL Ramipril-d5 in methanol) to each tube.[1]

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.[1]

-

Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Bioanalytical Workflow

Caption: Workflow for Ramipril Bioanalysis.

Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography Conditions

| Parameter | Setting |

| Column | ACE 5 C8, 50 mm x 4.6 mm, 5 µm[1] |

| Mobile Phase A | 0.25 mM Ammonium Chloride in Water[1] |

| Mobile Phase B | Methanol[1] |

| Flow Rate | 0.8 mL/min (representative) |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C (representative) |

| Elution | Gradient |

Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[1] |

| Source Temperature | 550 °C[1] |

| Curtain Gas | 6 (arbitrary units)[1] |

| Nebulizer Gas | 12 (arbitrary units)[1] |

MRM Transitions and Compound Parameters

The following MRM transitions and optimized parameters are used for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Ramipril | 417.1 | 234.2 | 71[1] | 31[1] |

| Ramipril-d5 (IS) | 422.1 | 239.2 | 71[1] | 31[1] |

Method Validation Summary

The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range, with a coefficient of determination (r²) > 0.99.

| Parameter | Result |

| Calibration Range | 0.2 - 20.0 ng/mL[1] |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.2 | < 15% | ± 15% | < 15% | ± 15% |

| Low (LQC) | 0.6 | < 15% | ± 15% | < 15% | ± 15% |

| Medium (MQC) | 10.0 | < 15% | ± 15% | < 15% | ± 15% |

| High (HQC) | 16.0 | < 15% | ± 15% | < 15% | ± 15% |

| (Note: Table values represent typical acceptance criteria for bioanalytical method validation) |

Recovery and Matrix Effect

The extraction recovery of Ramipril and the IS was consistent and reproducible across the QC levels.

| Analyte | Concentration Level | Mean Absolute Recovery (%) |

| Ramipril | Low (0.6 ng/mL) | 93.30%[1] |

| Medium (10.0 ng/mL) | 96.57%[1] | |

| High (16.0 ng/mL) | 92.40%[1] | |

| Ramipril-d5 (IS) | 5.0 ng/mL | 97.72%[1] |

The matrix effect was assessed and found to be negligible, indicating that endogenous plasma components did not interfere with the ionization of the analyte or the internal standard.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Ramipril in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making the method well-suited for supporting clinical and preclinical pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results.

References

Application Notes and Protocols for Ramipril-d5 in Pharmacokinetic and Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ramipril-d5, a deuterium-labeled internal standard, in the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of ramipril. Detailed protocols for sample preparation and bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are outlined, along with a summary of relevant PK parameters and a discussion of the pharmacodynamic effects of ramipril.

Introduction to Ramipril-d5

Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is rapidly metabolized in the liver to its active form, ramiprilat.[1][3][4] Accurate quantification of ramipril and ramiprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies.

Ramipril-d5 is a stable isotope-labeled version of ramipril, where five hydrogen atoms have been replaced with deuterium. This modification results in a molecule that is chemically identical to ramipril but has a higher molecular weight. Due to its similar physicochemical properties and co-elution with the unlabeled drug, Ramipril-d5 is an ideal internal standard for LC-MS/MS-based quantification of ramipril.[5][6] Its use corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[5]

Pharmacokinetic Studies: Bioanalytical Method Using Ramipril-d5

The following protocol describes a validated LC-MS/MS method for the simultaneous quantification of ramipril and its active metabolite, ramiprilat, in human plasma, using Ramipril-d5 as an internal standard.

Experimental Protocol: Quantification of Ramipril and Ramiprilat in Human Plasma

1. Materials and Reagents:

-

Ramipril and Ramiprilat reference standards

-

Ramipril-d5 (internal standard)

-

Human plasma (with anticoagulant, e.g., heparin)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium chloride

-

Water (deionized or Milli-Q)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of ramipril, ramiprilat, and Ramipril-d5 in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serially diluting the stock solutions with a suitable solvent mixture (e.g., methanol:water 50:50 v/v) to create calibration curve standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation Method):

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add a specified amount of the Ramipril-d5 internal standard working solution.

-

Add 800 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ramipril: Monitor the transition of the precursor ion to a specific product ion.

-

Ramiprilat: Monitor the transition of the precursor ion to a specific product ion.

-

Ramipril-d5: Monitor the transition of the deuterated precursor ion to the same product ion as ramipril.

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression analysis to fit the calibration curve.

-

Determine the concentrations of ramipril and ramiprilat in the QC and unknown samples from the calibration curve.

Method Validation Parameters

A typical validated bioanalytical method for ramipril using Ramipril-d5 as an internal standard would have the following characteristics:

| Parameter | Typical Value/Range |

| Linearity Range (Ramipril) | 0.2 - 20.0 ng/mL in human plasma[6] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[6] |

| Precision (Intra- and Inter-day) | ≤ 15% RSD (Relative Standard Deviation) |

| Accuracy (Intra- and Inter-day) | Within ± 15% of the nominal concentration |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

Pharmacokinetic Data of Ramipril

The following table summarizes key pharmacokinetic parameters of ramipril and its active metabolite, ramiprilat, obtained from studies in healthy volunteers.

| Parameter | Ramipril | Ramiprilat |

| Tmax (Time to Peak Concentration) | ~1 hour[7] | 2-4 hours[7] |

| Cmax (Peak Plasma Concentration) | Varies with dose | Varies with dose |

| AUC (Area Under the Curve) | Dose-dependent | Dose-dependent |

| Half-life (t½) | 2-4 hours (initial phase)[8] | 9-18 hours (apparent elimination)[8] |

| Protein Binding | ~73%[7] | ~56%[7] |

| Bioavailability | 50-60%[7] | - |

Pharmacodynamic Studies

The pharmacodynamic effects of ramipril are primarily mediated by its active metabolite, ramiprilat, which inhibits the angiotensin-converting enzyme (ACE).[3] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS pathway and the site of action of ACE inhibitors like ramipril.

The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Ramiprilat.

Pharmacodynamic Assessment

The primary pharmacodynamic endpoint for ramipril is the inhibition of ACE activity. This can be assessed by measuring plasma ACE activity or the levels of angiotensin II and aldosterone before and after drug administration. Clinical endpoints in pharmacodynamic studies include reductions in blood pressure and improvements in cardiac function.[9]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a pharmacokinetic study utilizing Ramipril-d5 as an internal standard.

Workflow for a pharmacokinetic study of Ramipril using Ramipril-d5 as an internal standard.

Conclusion

Ramipril-d5 is an essential tool for the accurate and precise quantification of ramipril in biological matrices, which is fundamental for conducting reliable pharmacokinetic and bioequivalence studies. The methodologies outlined in these application notes provide a robust framework for researchers and drug development professionals working with ramipril. The understanding of both the pharmacokinetic profile and the pharmacodynamic mechanism of action is critical for the optimal therapeutic use of this important ACE inhibitor.

References

- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ramipril. An updated review of its therapeutic use in essential hypertension and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. cris.technion.ac.il [cris.technion.ac.il]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacodynamic properties of ramipril in patients with congestive heart failure (NYHA III-IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Preparing Ramipril-d5 Standard Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of stock, intermediate, and working standard solutions of Ramipril-d5. Ramipril-d5 is a deuterium-labeled version of Ramipril, commonly used as an internal standard for the quantification of Ramipril in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. Accurate preparation of these standard solutions is critical for achieving reliable and reproducible results in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring[3][4]. This protocol outlines the necessary materials, step-by-step procedures for solution preparation, and guidelines for proper storage and handling to ensure standard stability.

Materials and Equipment

-

Chemicals and Reagents:

-

Equipment:

-

Analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL, 50 mL)

-

Calibrated micropipettes (various ranges)

-

Vortex mixer

-

Ultrasonic bath (sonicator)

-

Amber glass vials for storage

-

Freezer (-20°C and/or -80°C)

-

Experimental Protocols

Protocol for Preparation of Ramipril-d5 Stock Solution (1.0 mg/mL)

The primary stock solution is the foundation for all subsequent dilutions. High-purity methanol is the recommended solvent[3][4][5][6].

-

Weighing: Accurately weigh approximately 10 mg of Ramipril-d5 powder and transfer it into a 10 mL Class A volumetric flask. Record the exact weight.

-

Dissolution: Add approximately 7-8 mL of methanol to the volumetric flask.

-

Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the powder[6].

-

Final Volume: Allow the solution to return to room temperature. Add methanol to the flask to bring the volume to the 10 mL mark.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer & Storage: Transfer the stock solution into labeled amber glass vials. This stock solution has a concentration of 1.0 mg/mL (adjust based on the exact weight). Store as recommended in Section 3.

Protocol for Preparation of Intermediate and Working Standard Solutions

Intermediate and working standards are prepared by serially diluting the stock solution. These solutions are often used to spike into matrices like plasma to generate calibration curves[3].

-

Intermediate Solution (e.g., 10 µg/mL):

-

Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with a suitable solvent, such as methanol or a methanol/water (50:50, v/v) mixture[3].

-

Mix thoroughly. This creates an intermediate standard of 10 µg/mL.

-

-

Working Standard Solutions (Example for a Calibration Curve):

-

Prepare a series of working standards by further diluting the intermediate solution. For example, to prepare a calibration curve for Ramipril analysis in plasma with concentrations ranging from 0.2 to 20.0 ng/mL, specific dilutions would be required into the control matrix[3].

-

An internal standard spiking solution is often prepared at a constant concentration (e.g., 5.0 ng/mL) to be added to all samples (calibrators, QCs, and unknowns) during sample preparation[3]. To prepare a 5.0 ng/mL working solution, a further serial dilution from the intermediate solution would be performed.

-

Quantitative Data Summary and Storage

Proper storage is crucial to prevent degradation and maintain the accuracy of the standard solutions. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[1].

| Solution Type | Typical Concentration | Solvent / Diluent | Storage Temperature | Stability Period | Primary Use |

| Stock Solution | 1.0 mg/mL[3][4] | Methanol[3][4][6] | -20°C | 1 month[1][7] | Preparation of intermediate and working standards. |

| -80°C | 6 months[1][7] | ||||

| Intermediate Solution | 1.0 - 100 µg/mL | Methanol or Methanol/Water[3][6] | 4-8°C (short-term) or -20°C | Stored under refrigeration (2–8°C) until analysis[3]. | Dilution to create working standards. |

| Working Standards | 0.2 - 150 ng/mL[3][4] | Methanol or Methanol/Water[3] | 4-8°C (short-term) or -20°C | Stored under refrigeration (2–8°C) until analysis[3]. | Spiking into samples for calibration curves and quality control. |

Workflow Diagram

The following diagram illustrates the logical workflow for the preparation of Ramipril-d5 standard solutions, from the neat material to the final working standards.

Caption: Workflow for Ramipril-d5 Standard Solution Preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. researchgate.net [researchgate.net]

- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Ramipril-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ramipril-d5, a deuterated internal standard for the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The described protocol is optimized for high-throughput analysis in a research setting, providing accurate and reproducible results for pharmacokinetic studies and other drug development applications. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Introduction

Ramipril is a widely prescribed ACE inhibitor used in the treatment of hypertension and heart failure.[1] Accurate quantification of drug levels in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Ramipril-d5, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[2] This document provides a detailed protocol for the detection of Ramipril-d5 using a triple quadrupole mass spectrometer, enabling researchers to implement this method effectively in their laboratories.

Experimental

Materials and Reagents

-

Ramipril-d5 (Internal Standard)[3]

-

Ramipril (Reference Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate

-

Ultrapure Water

-

Human Plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of Ramipril-d5 from plasma samples.[4]

-

To 100 µL of the plasma sample, add 10 µL of the internal standard working solution (Ramipril-d5 in methanol).

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[5]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column. The following conditions are recommended:

| Parameter | Value |

| Column | ACE 5 C8, (50 mm x 4.6 mm, 5µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in 5 mM Ammonium Acetate in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or gradient elution can be optimized based on the system |

Note: The mobile phase composition and gradient may require optimization depending on the specific LC system and column used.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3]

Table 1: Mass Spectrometry Parameters for Ramipril-d5

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Q1 Mass (Da) | 422.1 |

| Q3 Mass (Da) | 239.2 |

| Dwell Time (ms) | 50 |

| Collision Energy (CE) | 31 V |

| Declustering Potential (DP) | 81 V |

| Entrance Potential (EP) | 10 V |

| Collision Cell Exit Potential (CXP) | 2 V |

| Ion Source Gas 1 (Nebulizer Gas) | 40 psi |

| Ion Source Gas 2 (Turbo Gas) | 50 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

Note: These parameters are a starting point and may require optimization for different mass spectrometer models.[4]

Table 2: MRM Transitions for Ramipril and Ramipril-d5

| Compound | Q1 Mass (Da) | Q3 Mass (Da) |

| Ramipril | 417.1[3] | 234.2[3] |

| Ramipril-d5 | 422.1 [3] | 239.2 [3] |

Workflow and Diagrams

The overall experimental workflow for the quantification of Ramipril-d5 is depicted below.

Caption: Experimental workflow for Ramipril-d5 quantification.

Signaling Pathway

Ramipril acts as a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat. Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Caption: Simplified RAAS pathway and the action of Ramiprilat.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Ramipril-d5. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for demanding research applications in the field of drug metabolism and pharmacokinetics. The provided parameters and protocols can be readily adapted and implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. tsijournals.com [tsijournals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

Application Note: Solid-Phase Extraction Method for Ramipril and Ramipril-d5 from Urine

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, ramipril, and its deuterated internal standard, ramipril-d5, from human urine samples. The described protocol utilizes a mixed-mode solid-phase extraction strategy to ensure high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction

Ramipril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. Accurate measurement of ramipril and its metabolites in biological matrices such as urine is crucial for monitoring patient compliance, assessing pharmacokinetic profiles, and in forensic toxicology. Urine sample preparation is a critical step to remove endogenous interferences that can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification. Solid-phase extraction is a powerful technique for sample clean-up and concentration of analytes from complex matrices like urine. This document provides a detailed protocol for a mixed-mode SPE method tailored for the extraction of ramipril and its internal standard from urine.

Materials and Methods

Materials and Reagents

-

Ramipril and Ramipril-d5 analytical standards

-

Mixed-Mode Strong Anion Exchange SPE Cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (LC-MS grade)

-

Deionized water

-

Human urine (drug-free)

Instrumentation

-

SPE manifold

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC with a 6470 Triple Quadrupole MS)

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ramipril and ramipril-d5 in methanol to prepare individual 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the ramipril primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

-

Internal Standard Spiking Solution: Dilute the ramipril-d5 primary stock solution with 50:50 (v/v) methanol:water to prepare a working internal standard spiking solution.

Sample Preparation and Solid-Phase Extraction (SPE)

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples to pellet any particulate matter.

-

To 1 mL of supernatant, add the internal standard spiking solution.

-

-

Solid-Phase Extraction Protocol:

-

Conditioning: Condition the mixed-mode strong anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 2 mL of a weak buffer (e.g., 2% formic acid in water).

-

Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate.

-

Washing:

-

Wash the cartridge with 2 mL of a weak acidic solution (e.g., 2% formic acid in water) to remove neutral and basic interferences.

-

Follow with a wash of 2 mL of methanol to remove any remaining non-polar interferences.

-

-

Elution: Elute the analytes (ramipril and ramipril-d5) with 2 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis of the extracted samples is performed using a validated LC-MS/MS method. The chromatographic and mass spectrometric conditions should be optimized for the separation and detection of ramipril and ramipril-d5.

Data Presentation

| Parameter | Ramipril | Ramipril-d5 |

| Linearity Range | 1 - 1000 ng/mL | N/A |

| Correlation Coefficient (r²) | > 0.99 | N/A |

| Mean Recovery (%) | 85 - 95% | 88 - 98% |

| Matrix Effect (%) | < 15% | < 15% |

| Limit of Detection (LOD) | 0.5 ng/mL | N/A |

| Limit of Quantification (LOQ) | 1 ng/mL | N/A |

| Intra-day Precision (%RSD) | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Note: The quantitative data presented in this table are representative values based on typical performance for similar bioanalytical methods and should be validated in the user's laboratory. |

Visualizations

Application Notes and Protocols: Ramipril-d5 in Bioequivalence Studies of Ramipril Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ramipril-d5 as an internal standard in bioequivalence studies of ramipril formulations. The information is intended to guide researchers in designing and conducting robust bioanalytical assays and interpreting pharmacokinetic data.

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[1][2] It is a prodrug that is metabolized in the liver to its active form, ramiprilat.[1][3][4][5][6] Bioequivalence studies are crucial for ensuring that generic formulations of ramipril perform comparably to the innovator product. The accurate quantification of ramipril and ramiprilat in biological matrices is fundamental to these studies.

The use of a stable isotope-labeled internal standard, such as Ramipril-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] Ramipril-d5 offers significant advantages over using structurally similar but non-isotopically labeled internal standards. Its physicochemical properties are nearly identical to ramipril, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[8][10]

Rationale for Using Ramipril-d5

The primary reasons for employing Ramipril-d5 in bioequivalence studies include:

-

Minimization of Matrix Effects: Biological samples like plasma are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As Ramipril-d5 co-elutes with ramipril, it experiences the same matrix effects, allowing for reliable normalization of the analytical signal.[8]

-

Improved Accuracy and Precision: By compensating for variations in sample preparation and instrument response, Ramipril-d5 significantly enhances the accuracy and precision of the bioanalytical method.[7][10]

-

Regulatory Acceptance: Regulatory agencies such as the European Medicines Agency (EMA) favor the use of stable isotope-labeled internal standards in bioanalytical method validation for pharmacokinetic studies.[8]

Metabolic Pathway of Ramipril

Ramipril is rapidly absorbed after oral administration and subsequently hydrolyzed, primarily in the liver, to its active diacid metabolite, ramiprilat.[11][12] Ramiprilat is a more potent ACE inhibitor than ramipril.[12] Both ramipril and ramiprilat are further metabolized to inactive diketopiperazine and glucuronide conjugates.[3][4][6] The quantification of both ramipril and ramiprilat is essential for a comprehensive pharmacokinetic assessment in bioequivalence studies.

Experimental Protocols

The following protocols outline the key steps in a typical bioequivalence study of ramipril formulations utilizing Ramipril-d5 as an internal standard.

A standard bioequivalence study for ramipril formulations is typically conducted as a randomized, open-label, two-way crossover study in healthy human volunteers.[13]

-

Subjects: A sufficient number of healthy male and female volunteers are enrolled.

-

Treatments: Subjects receive a single oral dose of the test and reference ramipril formulations.

-

Washout Period: A washout period of at least 14 to 35 days is maintained between the two treatment periods to ensure complete elimination of the drug.[13][14]

A validated LC-MS/MS method is used for the simultaneous determination of ramipril and ramiprilat in human plasma.

4.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Thaw frozen plasma samples at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 100 µL of an internal standard working solution containing Ramipril-d5 and an appropriate internal standard for ramiprilat (e.g., a deuterated analog of ramiprilat or a structurally similar compound like enalaprilat).[17]

-

Vortex the mixture for 30 seconds.

-

Perform solid-phase extraction using a suitable SPE cartridge to isolate the analytes from plasma components.[18][19]

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject an aliquot into the LC-MS/MS system.

4.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.[17]

-